N-(3-Carboxyphenyl)nicotinamide 1-oxide
Description
Evolution of Pyridine (B92270) N-Oxide Chemistry and its Relevance to N-(3-Carboxyphenyl)nicotinamide 1-oxide
The field of pyridine N-oxide chemistry, first described in the 1920s, has become a cornerstone of heterocyclic chemistry. scripps.edu The transformation of a pyridine ring to its corresponding N-oxide dramatically alters its electronic properties and reactivity. The introduction of the N-oxide group, typically achieved through oxidation with reagents like peroxy acids or hydrogen peroxide in acetic acid, fundamentally changes the nature of the aromatic system. bhu.ac.inarkat-usa.org
The oxygen atom in a pyridine N-oxide can donate electron density into the ring through resonance, which increases the electron density at the 2- and 4-positions. bhu.ac.in This electronic effect makes the pyridine N-oxide ring more reactive towards electrophilic aromatic substitution compared to the parent pyridine, which is generally resistant to such reactions. bhu.ac.in Concurrently, the N-O bond is highly polarized, rendering the molecule a weaker base but possessing a significantly larger dipole moment than pyridine. scripps.edu This dipolar nature also facilitates reactions with both electrophiles and nucleophiles. bhu.ac.in
These principles are directly applicable to the this compound molecule. The nicotinamide (B372718) 1-oxide core is a substituted pyridine N-oxide, and its chemical behavior is governed by this rich and well-established reactivity, providing a versatile platform for further chemical modifications.
Table 1: Comparison of Properties: Pyridine vs. Pyridine N-Oxide
| Property | Pyridine | Pyridine N-Oxide |
|---|---|---|
| pKa of Conjugate Acid | 5.2 | 0.79 |
| Dipole Moment (D) | 2.03 D | 4.37 D |
This table is generated based on data from reference scripps.edu.
Structural Framework and Unique Features of this compound
The molecular architecture of this compound is characterized by the convergence of three distinct functional components: a pyridine N-oxide ring, an amide linker, and a carboxyphenyl substituent. The core of the molecule is the nicotinamide 1-oxide moiety, where the nitrogen atom of the pyridine ring is oxidized. This is connected via an amide bond to a benzoic acid molecule at the meta-position.
The defining features of this compound arise from the interplay of these groups:
The Pyridine N-Oxide Moiety: The highly polar N+-O- bond is a powerful hydrogen bond acceptor and significantly influences the electronic distribution within the aromatic ring. researchgate.netacs.org
The Amide Linkage: This group imparts structural rigidity and provides both a hydrogen bond donor (N-H) and acceptor (C=O), playing a crucial role in defining the molecule's conformation and intermolecular interactions.
The Carboxylic Acid Group: Positioned on the phenyl ring, this group serves as a strong hydrogen bond donor and can be deprotonated to form a carboxylate anion, introducing pH-dependent properties and the potential for ionic interactions.
The combination of these functional groups in a single molecule creates a scaffold with high potential for forming intricate hydrogen-bonding networks and participating in specific molecular recognition events, making it an interesting candidate for supramolecular chemistry and rational drug design.
Table 2: Chemical Properties of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C13H10N2O4 |
| IUPAC Name | 3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
| Molecular Weight | 258.23 g/mol |
| Monoisotopic Mass | 258.06406 Da |
This table is generated based on data from reference uni.lu.
Positioning of this compound within the Broader Field of Nicotinamide Derivatives
Nicotinamide, as a fundamental biological molecule, is a precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). wikipedia.orgnih.gov These cofactors are central to cellular metabolism, participating in a vast array of enzymatic redox reactions. wikipedia.org The inherent biological importance of the nicotinamide scaffold has inspired extensive research into its derivatives. Chemists have systematically modified the nicotinamide structure to produce a wide array of compounds with diverse pharmacological activities, including antitubercular, antifungal, and antitumor properties. researchgate.net
This compound represents a synthetically designed derivative that diverges significantly from the biological role of its parent compound. It is the result of deliberate chemical modifications aimed at exploring new chemical space. The N-oxidation of the pyridine ring and the introduction of the carboxyphenyl group at the amide nitrogen are strategic changes that modulate the molecule's size, polarity, and hydrogen-bonding capabilities. Therefore, this compound is positioned not as a nutritional supplement or a direct metabolic precursor, but as a probe molecule within chemical and medicinal research, designed to interact with biological systems or material frameworks in novel ways dictated by its unique synthetic structure.
Overview of Research Trajectories for N-Oxide Containing Compounds
In recent decades, heterocyclic N-oxides have transitioned from being viewed primarily as synthetic intermediates to being recognized as a distinct class of pharmacologically active agents. researchgate.netnih.gov The N-oxide motif has been successfully incorporated into molecules targeting a wide spectrum of diseases, leading to potent anticancer, antibacterial, anti-HIV, and neuroprotective compounds. researchgate.netnih.gov
The research trajectories for compounds containing the N-oxide functionality are diverse and capitalize on the unique properties of this group:
Modulation of Physicochemical Properties: The high polarity of the N-O bond can be used to increase the aqueous solubility of a drug candidate, a critical parameter for bioavailability. acs.org
Bioisosteric Replacement: The N-oxide group can serve as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to improved inhibitory activity or selectivity by forming unique interactions with enzyme active sites. nih.gov
Hydrogen Bonding: The oxygen atom of the N-oxide is a strong hydrogen bond acceptor, enabling potent and specific interactions with biological receptors like proteins and nucleic acids. researchgate.net
Hypoxia-Activated Prodrugs: In oncology research, aromatic N-oxides are extensively investigated as prodrugs that are selectively reduced to the more cytotoxic parent amine under the hypoxic (low oxygen) conditions characteristic of solid tumors. acs.org
Research into this compound would logically align with these established trajectories. Investigations would likely focus on its potential as a targeted therapeutic agent, leveraging the N-oxide and other functional groups to achieve specific biological activity, or as a functional component in the development of new materials.
Structure
3D Structure
Properties
CAS No. |
62833-95-8 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-4-2-6-15(19)8-10)14-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
QNLBGYALRQFXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C[N+](=CC=C2)[O-])C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Carboxyphenyl Nicotinamide 1 Oxide and Its Structural Analogues
Strategies for the Direct N-Oxidation of Pyridine (B92270) Moieties within Complex Structures
A crucial step in many synthetic approaches to N-(3-Carboxyphenyl)nicotinamide 1-oxide is the direct N-oxidation of a pre-existing nicotinamide (B372718) scaffold. This transformation, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to ensure high yields and chemoselectivity, particularly in the presence of other sensitive functional groups.
Oxidative Reagents and Optimized Reaction Conditions
A variety of oxidizing agents have been successfully employed for the N-oxidation of pyridine derivatives. The choice of reagent is often dictated by the electronic nature of the pyridine ring and the presence of other oxidizable functionalities within the molecule.
One of the most common and effective methods involves the use of peroxy acids . Peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, has been demonstrated to efficiently oxidize nicotinamide to nicotinamide-1-oxide in high yields (73-82%) when heated on a steam bath for 3.5 hours. orgsyn.org For electron-deficient pyridines, a more potent oxidizing system, such as trifluoroacetic anhydride (B1165640) (TFAA) with a urea-hydrogen peroxide complex (UHP), can be employed. This method has proven effective for a range of substrates with various functional groups.
Another widely used peroxy acid is meta-chloroperoxybenzoic acid (m-CPBA). While specific conditions for the N-oxidation of N-(3-carboxyphenyl)nicotinamide are not extensively documented, related transformations provide insight into suitable reaction parameters. For instance, the oxidation of various aliphatic amines to oximes using m-CPBA in ethyl acetate (B1210297) proceeds rapidly at room temperature, highlighting its efficacy under mild conditions. wikipedia.org
Hydrogen peroxide in the presence of a catalyst offers a greener alternative to peroxy acids. Catalytic systems utilizing methyltrioxorhenium (MTO) have been shown to oxidize 3- and 4-substituted pyridines to their corresponding N-oxides in high yields using aqueous hydrogen peroxide. researchgate.net
The following table summarizes various oxidative reagents and their typical reaction conditions for the N-oxidation of pyridine derivatives.
| Oxidizing Agent(s) | Substrate Example | Solvent | Temperature | Time | Yield (%) |
| H₂O₂ / Glacial Acetic Acid | Nicotinamide | - | Steam Bath | 3.5 h | 73-82 orgsyn.org |
| Urea-Hydrogen Peroxide / TFAA | Electron-deficient pyridines | CH₂Cl₂ or CH₃CN | Not specified | Not specified | High |
| m-CPBA | Aliphatic Amines | Ethyl Acetate | Room Temp. | 20 min | >90 (selectivity) wikipedia.org |
| H₂O₂ / MTO (catalytic) | 2-Amino-4,6-diisopropylnicotinonitrile | Ethanol | Room Temp. | 1.5 h | Not specified researchgate.net |
Selectivity Considerations in N-Oxidation Processes
When synthesizing complex molecules like this compound, a key challenge is achieving selective N-oxidation of the pyridine ring without affecting other functional groups, such as the carboxyphenyl moiety or the amide linkage.
The reactivity of the pyridine nitrogen towards oxidation is influenced by the electronic effects of its substituents. Electron-donating groups on the pyridine ring generally facilitate N-oxidation, while electron-withdrawing groups make the nitrogen less nucleophilic and thus more difficult to oxidize. In the case of N-(3-Carboxyphenyl)nicotinamide, the carboxyphenylamino group at the 3-position can influence the reactivity of the pyridine nitrogen.
Furthermore, the presence of other nucleophilic sites in the molecule can lead to side reactions. For instance, if an aliphatic amine is present, it may be preferentially oxidized over the less nucleophilic pyridine nitrogen. A strategy to overcome this involves the in situ protection of the more basic amine through protonation with a Brønsted acid, thereby allowing for the selective N-oxidation of the heteroaromatic ring. nih.gov
The position of substituents on the pyridine ring can also direct the outcome of oxidation reactions. For example, in the oxidation of pyridine carboxylic acids, the position of the carboxyl group plays a significant role, with decarboxylation sometimes observed, particularly at the 2-position.
Convergent and Divergent Synthetic Routes Incorporating the N-Oxide Functionality
The synthesis of this compound can be approached through two primary strategic frameworks: convergent and divergent synthesis.
Divergent Synthesis: This approach involves the initial synthesis of a common intermediate, N-(3-carboxyphenyl)nicotinamide, which is then subjected to N-oxidation in a subsequent step. This strategy is advantageous when a variety of analogues with modifications to the pyridine N-oxide moiety are desired from a single precursor.
Convergent Synthesis: In a convergent approach, the pyridine N-oxide core (nicotinic acid 1-oxide) and the carboxyphenyl substituent (3-aminobenzoic acid) are synthesized separately and then coupled in a final step to form the target molecule. This strategy is often more efficient for the synthesis of a single target molecule as it allows for the parallel synthesis of key fragments.
Construction of the Pyridine N-Oxide Core
The key starting material for a convergent synthesis is nicotinic acid 1-oxide. This can be prepared by the direct oxidation of nicotinic acid. wikipedia.org Alternatively, it can be synthesized via the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. wikipedia.org A detailed procedure for the synthesis of nicotinamide-1-oxide from nicotinamide using hydrogen peroxide in glacial acetic acid has been well-documented, yielding the product in 73-82% yield. orgsyn.org This can then be hydrolyzed to nicotinic acid 1-oxide.
Introduction and Functionalization of the Carboxyphenyl Substituent
For both convergent and divergent strategies, the carboxyphenyl moiety is typically introduced through the use of 3-aminobenzoic acid or its ester derivatives. In a divergent approach, nicotinoyl chloride (prepared from nicotinic acid) can be reacted with 3-aminobenzoic acid to form N-(3-carboxyphenyl)nicotinamide. Subsequent N-oxidation would then yield the final product.
Amide Bond Formation Methodologies
The formation of the amide bond between the nicotinic acid (or its N-oxide) and the aminobenzoic acid is a critical step in both synthetic strategies. A variety of coupling reagents can be employed for this transformation.
A classic approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. More modern and milder methods utilize peptide coupling reagents. For example, a three-component condensation of carboxylic acids, amines, and pyridine N-oxides has been reported using a phosphetane (B12648431) catalyst, which could be adapted for a convergent synthesis. acs.org
The following table outlines potential amide bond formation methodologies applicable to the synthesis of N-(3-Carboxyphenyl)nicotinamide and its N-oxide derivative.
| Coupling Reagent/Method | Carboxylic Acid | Amine | Notes |
| SOCl₂ or (COCl)₂ | Nicotinic acid | 3-Aminobenzoic acid | Forms acyl chloride in situ; may require protection of the amine's carboxylic acid. |
| Phosphetane Catalyst | Nicotinic acid | 3-Aminobenzoic acid | Three-component reaction also involving a pyridine N-oxide. acs.org |
| EDCI / HOBt | Nicotinic acid 1-oxide | 3-Aminobenzoic acid | Standard peptide coupling conditions, generally mild. |
| T3P / Pyridine | Nicotinic acid 1-oxide | 3-Aminobenzoic acid | Mild conditions, suitable for substrates prone to epimerization. |
Preparation of this compound Derivatives and Structural Analogues
The synthesis of this compound and its analogues involves multi-step processes that allow for systematic modifications at various points of the molecular scaffold. Key to these syntheses is the strategic formation of the amide bond and the introduction of diverse functional groups on both the nicotinamide and carboxyphenyl moieties. The N-oxidation of the pyridine ring is also a critical step, typically achieved using oxidizing agents like hydrogen peroxide. google.com
Strategies for Modifying the Nicotinamide Amide Linkage
One of the most common and effective approaches is the conversion of the nicotinic acid 1-oxide into a more reactive acyl chloride derivative. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent. mdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with the amine under basic conditions, often in the presence of a tertiary amine like triethylamine (B128534) to neutralize the HCl byproduct, to form the desired amide. mdpi.com
Another widely used set of techniques involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. A popular combination includes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov In this process, EDCI first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an activated ester, which subsequently undergoes nucleophilic substitution with the amine to yield the final amide product with high efficiency and minimal side reactions. nih.gov
These methodologies offer robust and versatile options for constructing the core amide structure of the target molecule and its analogues.
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride Formation | Oxalyl chloride or Thionyl chloride, followed by amine and base (e.g., Triethylamine) | Anhydrous solvent (e.g., CH₂Cl₂), often at 0°C to room temperature mdpi.com | High reactivity of acyl chloride ensures good yields. |
Approaches for Altering the Carboxyphenyl Substituent
Structural diversity in this class of compounds is often achieved by modifying the carboxyphenyl portion of the molecule. The synthetic routes are designed to be convergent, allowing for the introduction of various substituted 3-aminobenzoic acid derivatives in the final amide bond-forming step. This modular approach enables the exploration of a wide range of electronic and steric effects imparted by different substituents on the phenyl ring.
The primary strategy involves the synthesis of a common intermediate, nicotinic acid 1-oxide (or its activated form), which is then coupled with a library of commercially available or synthetically prepared substituted 3-aminobenzoic acids. By varying the substituents on the aniline (B41778) precursor, a diverse array of analogues can be generated. nih.gov For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, cyano) can be incorporated onto the phenyl ring to systematically tune the properties of the final compound.
The general synthetic scheme involves the acylation of these variously substituted 3-aminobenzoic acids with an activated nicotinic acid 1-oxide derivative. mdpi.com The flexibility of this approach is a cornerstone of medicinal chemistry efforts to build structure-activity relationships (SAR).
Table 2: Examples of Substituted 3-Aminobenzoic Acids for Analogue Synthesis
| Substituent (R) on Phenyl Ring | IUPAC Name of Precursor | Resulting Analogue |
|---|---|---|
| H | 3-Aminobenzoic acid | This compound |
| 4-Chloro | 3-Amino-4-chlorobenzoic acid | N-(4-Chloro-3-carboxyphenyl)nicotinamide 1-oxide |
| 5-Nitro | 3-Amino-5-nitrobenzoic acid | N-(3-Carboxy-5-nitrophenyl)nicotinamide 1-oxide |
| 4-Methyl | 3-Amino-4-methylbenzoic acid | N-(3-Carboxy-4-methylphenyl)nicotinamide 1-oxide |
Comprehensive Structural Characterization and Spectroscopic Analysis of N 3 Carboxyphenyl Nicotinamide 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For N-(3-Carboxyphenyl)nicotinamide 1-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the connectivity of the nicotinamide (B372718) 1-oxide and the 3-carboxyphenyl moieties through an amide linkage.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the nicotinamide 1-oxide and the 3-carboxyphenyl rings. The chemical shifts are influenced by the electronic effects of the substituents, including the electron-withdrawing N-oxide, amide, and carboxylic acid groups.
The protons on the nicotinamide 1-oxide ring are anticipated to be deshielded due to the electron-withdrawing nature of the N-oxide group and the ring nitrogen. This results in signals appearing in the downfield region of the spectrum. Similarly, the protons on the 3-carboxyphenyl ring will also be influenced by the amide and carboxylic acid groups. The expected ¹H NMR chemical shifts are detailed in the table below.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2' | ~8.5 | s | - |
| H-4' | ~7.8 | dd | J = 8.0, 2.0 |
| H-5' | ~7.5 | t | J = 8.0 |
| H-6' | ~8.4 | d | J = 8.0 |
| H-2 | ~8.2 | t | J = 2.0 |
| H-4 | ~7.9 | ddd | J = 8.0, 2.0, 1.0 |
| H-5 | ~7.5 | t | J = 8.0 |
| H-6 | ~7.7 | ddd | J = 8.0, 2.0, 1.0 |
| NH | ~10.5 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms and functional groups.
The carbonyl carbons of the amide and carboxylic acid groups are expected to appear significantly downfield. The carbons of the aromatic rings will resonate in the typical aromatic region, with their specific shifts determined by the electronic effects of the substituents. The carbons attached to the nitrogen and oxygen atoms in the nicotinamide 1-oxide ring will also show characteristic shifts.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | ~132.0 |
| C-2 | ~125.0 |
| C-3 | ~139.0 |
| C-4 | ~122.0 |
| C-5 | ~129.5 |
| C-6 | ~126.0 |
| C=O (Amide) | ~164.0 |
| C-2' | ~140.0 |
| C-3' | ~135.0 |
| C-4' | ~128.0 |
| C-5' | ~127.0 |
| C-6' | ~142.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on both the nicotinamide 1-oxide and the 3-carboxyphenyl rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH group in the molecule will produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of the carbon signal based on the already assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connectivity between different parts of the molecule and for assigning quaternary carbons (those without attached protons). For instance, HMBC correlations would be expected between the amide proton (NH) and the carbonyl carbon of the amide, as well as carbons C-2 and C-4 of the phenyl ring.
While not broadly applicable to this rigid molecule at room temperature, dynamic NMR studies could potentially be used to investigate restricted rotation around the amide C-N bond. By varying the temperature, it might be possible to observe changes in the NMR spectra that would provide information about the energy barrier to rotation and the preferred conformation of the molecule in solution. However, for a molecule with this structure, significant conformational dynamics are not expected under standard conditions.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the neutral molecule this compound (C₁₃H₁₀N₂O₄) is 258.0641 Da. HRMS analysis would be expected to show a protonated molecule [M+H]⁺ at m/z 259.0713. The observation of this ion with high mass accuracy would confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Upon electrospray ionization in positive ion mode, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺. A characteristic fragmentation of aromatic N-oxides is the neutral loss of an oxygen atom (16 Da), which would result in the formation of an ion corresponding to N-(3-Carboxyphenyl)nicotinamide. rsc.orgresearchgate.netnih.gov Another primary fragmentation pathway for N-oxides involves the elimination of an OH radical. researchgate.net
Further fragmentation would likely involve the amide linkage. Cleavage of the C-N amide bond is a common fragmentation pathway, which could lead to the formation of ions corresponding to the nicotinamide 1-oxide moiety and the 3-aminobenzoic acid moiety. The nicotinamide 1-oxide fragment could further lose the N-oxide oxygen. Fragmentation of the carboxyphenyl portion could involve the loss of water (18 Da) or carbon monoxide (28 Da) from the carboxylic acid group.
A plausible fragmentation pathway for this compound is proposed in the following table:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H-O]⁺ | Oxygen (O) |
| [M+H]⁺ | [M+H-OH]⁺ | Hydroxyl Radical (•OH) |
| [M+H]⁺ | [C₆H₅NO₂]⁺ (protonated nicotinamide 1-oxide) | C₇H₅NO₂ (3-aminobenzoic acid) |
| [M+H]⁺ | [C₇H₆NO₂]⁺ (protonated 3-aminobenzoic acid) | C₆H₄N₂O (nicotinamide 1-oxide) |
| [C₇H₆NO₂]⁺ | [C₇H₄NO]⁺ | Water (H₂O) |
| [C₇H₆NO₂]⁺ | [C₆H₆N]⁺ | Carbon Dioxide (CO₂) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and vibrational modes of this compound. Based on data from related compounds such as pyridine (B92270) N-oxide, nicotinamide, and benzoic acid derivatives, the characteristic vibrational frequencies can be predicted. oup.comnih.govdocbrown.info
Characteristic Absorptions of the N-Oxide Moiety
The N-oxide group gives rise to several characteristic vibrational modes. The N-O stretching vibration is a key indicator and is typically observed in the infrared spectrum. For pyridine N-oxide, this stretching vibration is found in a specific region of the spectrum. oup.comnist.gov Additionally, planar and non-planar oxygen bending vibrations are expected at lower frequencies. oup.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-O Stretching | 1200 - 1300 | rsc.org |
| Planar Oxygen Bending | ~478 | oup.com |
| Non-planar Oxygen Bending | ~283 | oup.com |
Analysis of Carbonyl and Aromatic Vibrations
The IR and Raman spectra will also be dominated by vibrations from the carbonyl groups (amide and carboxylic acid) and the two aromatic rings. The C=O stretching vibration of the amide group (Amide I band) is expected to be a strong absorption in the IR spectrum. sns.itacs.org The C=O stretching of the carboxylic acid group will also be prominent and may be broadened due to hydrogen bonding. docbrown.infonih.gov
Vibrations of the pyridine and benzene (B151609) rings will produce a complex set of bands. C-H stretching vibrations of the aromatic rings are expected at higher wavenumbers, while C=C and C=N stretching vibrations will appear in the fingerprint region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings. docbrown.infoaip.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretching (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H Stretching (Amide) | 3100 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=O Stretching (Amide I) | 1650 - 1680 |
| C=O Stretching (Carboxylic Acid) | 1680 - 1710 |
| C=C/C=N Stretching (Aromatic Rings) | 1400 - 1600 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, insights can be drawn from the structures of similar molecules, such as N-phenyl amides. iucr.orgmdpi.com
Determination of Absolute Configuration and Conformation
The molecule possesses conformational flexibility around the amide bond and the bonds connecting the rings to the amide group. The crystal structure of related N-aryl amides reveals that the aryl rings are typically tilted with respect to each other. iucr.org This tilting is a result of balancing steric hindrance and the optimization of intermolecular interactions. The amide group itself is generally planar. The absolute configuration of the molecule, if chiral, could be determined using anomalous dispersion in X-ray diffraction.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions. The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors. nih.govlibretexts.org It is highly probable that the carboxylic acid groups will form hydrogen-bonded dimers. nih.govwinthrop.edu The amide N-H group can form hydrogen bonds with the amide carbonyl oxygen, the carboxylic acid carbonyl oxygen, or the N-oxide oxygen of neighboring molecules.
Insights into Crystal Packing and Supramolecular Assembly
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, crystal packing, or supramolecular assembly of this compound. Detailed research findings, including crystallographic parameters and specific intermolecular interactions for this particular compound, are not publicly available at this time.
While studies on structurally related compounds, such as other nicotinamide derivatives, are available and describe various supramolecular motifs driven by hydrogen bonding and π-π stacking interactions, a direct extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The presence of the carboxyphenyl group and the N-oxide moiety introduces unique electronic and steric properties that are expected to significantly influence its crystal packing and the resulting supramolecular architecture in ways that cannot be predicted without experimental data.
Therefore, a detailed analysis complete with data tables on the crystal packing and supramolecular assembly of this compound cannot be provided. Further experimental investigation, such as single-crystal X-ray diffraction, would be necessary to elucidate these structural details.
Computational Chemistry and Theoretical Investigations of N 3 Carboxyphenyl Nicotinamide 1 Oxide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, offering a bridge between theoretical models and experimental observations.
Electronic Structure Elucidation and Charge Distribution Analysis
DFT calculations are instrumental in mapping the electronic landscape of N-(3-Carboxyphenyl)nicotinamide 1-oxide. These calculations reveal the distribution of electron density, highlighting regions of high and low electron concentration. This information is crucial for understanding the molecule's reactivity, as electron-rich areas are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of this compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C=O, N-H, C-N, N-O), providing a detailed vibrational signature of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light. The predicted wavelengths of maximum absorption (λmax) can be correlated with experimental UV-Vis spectra.
Table 1: Predicted Spectroscopic Data for this compound (Note: The following is a representative table of the type of data that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.)
| Property | Predicted Value |
| ¹H NMR Chemical Shifts | (List of predicted ppm values for each hydrogen atom) |
| ¹³C NMR Chemical Shifts | (List of predicted ppm values for each carbon atom) |
| Key IR Frequencies | C=O stretch (amide): ~1680 cm⁻¹C=O stretch (acid): ~1720 cm⁻¹N-H stretch: ~3300 cm⁻¹N-O stretch: ~1250 cm⁻¹ |
| UV-Vis λmax | (Predicted wavelength(s) in nm and corresponding electronic transitions) |
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around its single bonds, particularly the amide linkage and the bond connecting the two aromatic rings. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of the resulting conformers. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.
The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers. By identifying the lowest energy conformer, the most probable structure of the molecule in the gas phase can be determined. The energy differences between various conformers provide insights into their relative populations at a given temperature.
Reaction Mechanism Elucidation and Transition State Characterization
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, the transition state—the highest energy point along this path—can be located and characterized.
The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Analysis of the transition state's geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency) confirms its identity and provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
Conformational Dynamics in Solution and at Interfaces
MD simulations can be used to explore the conformational dynamics of this compound in different environments, such as in various solvents or at the interface between two phases. These simulations provide a more realistic picture of the molecule's behavior than gas-phase DFT calculations.
In solution, the explicit inclusion of solvent molecules allows for the study of solute-solvent interactions, such as hydrogen bonding, and their influence on the conformational preferences of the molecule. MD simulations can reveal how the presence of a solvent affects the relative energies of different conformers and the energy barriers for interconversion between them. This provides a dynamic view of the conformational landscape that is often more relevant to experimental conditions.
Solvation Effects and Solvent Interactions
The biological activity and chemical reactivity of a molecule are profoundly influenced by its solvent environment. For this compound, computational models can predict how interactions with different solvents might alter its conformational and electronic properties. Solvation models, such as implicit and explicit solvent models, are employed to simulate these effects.
Implicit solvation models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on the solute's stability and electronic structure. For this compound, with its polar carboxyl and N-oxide groups, a polar solvent like water would be expected to significantly stabilize the molecule compared to a non-polar solvent like cyclohexane.
Explicit solvation models, often used in molecular dynamics (MD) simulations, surround the solute molecule with a discrete number of solvent molecules. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The carboxyl group and the amide N-H of this compound are strong hydrogen bond donors, while the carbonyl oxygen, the carboxyl oxygens, and the N-oxide oxygen are potent hydrogen bond acceptors. MD simulations could reveal the formation of a stable hydration shell around these polar groups in an aqueous environment.
Computational studies on similar molecules, such as coumarin-labeled nicotinamides, have demonstrated that solvent effects can be rationalized using methods like Time-Dependent Density Functional Theory (TD-DFT) with both implicit and explicit solvation models. These studies show that changes in solvent polarity and pH can significantly alter the electronic properties and photochemical stability of the molecule.
Table 1: Predicted Solvation Effects on this compound
| Solvent Property | Predicted Interaction/Effect | Relevant Functional Groups |
|---|---|---|
| Polarity | Increased stabilization of the ground state in polar solvents. | Carboxyl (-COOH), N-oxide (-N⁺-O⁻), Amide (-CONH-) |
| Hydrogen Bonding (Donor) | Formation of hydrogen bonds with solvent acceptor atoms. | Carboxyl O-H, Amide N-H |
| Hydrogen Bonding (Acceptor) | Formation of hydrogen bonds with solvent donor atoms. | Carboxyl C=O, N-oxide oxygen, Amide C=O |
| pH (Aqueous) | Ionization state of the carboxylic acid group is dependent on pH. | Carboxyl (-COOH) |
Molecular Docking and Binding Affinity Prediction for Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug design for predicting the binding mode and affinity of a ligand to a protein target.
Given the structural similarity of this compound to other nicotinamide (B372718) derivatives, it could potentially interact with a range of protein targets. For instance, nicotinamide analogs have been investigated as inhibitors of enzymes like Bruton's tyrosine kinase (Btk) and DNA demethylase ALKBH2.
A typical in silico workflow to profile the interaction of this compound with a potential protein target would involve:
Target Selection: Identifying a protein of interest based on its role in a disease pathway.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the protein.
Scoring: Evaluating the predicted binding poses using a scoring function that estimates the binding free energy.
Post-Docking Analysis: Analyzing the interactions between the ligand and the protein to understand the binding mechanism.
The results of such studies can guide in vitro experiments by prioritizing compounds and suggesting specific mutations to probe the binding site.
The binding mode of this compound within a protein's active site would be dictated by its chemical features. The carboxyphenyl moiety could engage in hydrogen bonds through its carboxyl group with basic residues like lysine (B10760008) or arginine, or with polar residues like serine and threonine. The aromatic ring could also participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
The nicotinamide 1-oxide core offers additional interaction points. The amide group can form hydrogen bonds, and the pyridine (B92270) N-oxide can act as a hydrogen bond acceptor. Molecular docking studies on similar heterocyclic compounds have shown that these interactions are crucial for high binding affinity. For example, in a study of nicotinamide analogs as Btk inhibitors, the importance of interactions with residues like Tyr551 was highlighted.
Table 2: Potential Key Interactions of this compound with Protein Residues
| Ligand Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Carboxyphenyl | Hydrogen Bonding, Salt Bridge | Lys, Arg, His, Ser, Thr, Asn, Gln |
| π-π Stacking | Phe, Tyr, Trp | |
| Amide Linker | Hydrogen Bonding | Ser, Thr, Asn, Gln, Backbone Amides/Carbonyls |
| Nicotinamide 1-oxide | Hydrogen Bonding (N-oxide) | Ser, Thr, Tyr, Lys, Arg |
Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Derivation of Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The theoretical derivation of a QSAR model for a series of compounds including this compound would involve the following steps:
Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.
For nicotinamide analogs, QSAR studies have been successfully applied. For instance, a receptor-dependent four-dimensional QSAR (4D-QSAR) methodology was used to study a series of 96 nicotinamide analogs as Btk modulators. This study resulted in a predictive model that could be used to design new inhibitors with improved potency.
Prediction of Molecular Descriptors relevant to Reactivity and Interactions
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are fundamental to QSAR and can also provide insights into a molecule's reactivity and potential for intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors.
For this compound, key molecular descriptors would include:
Electronic Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Dipole Moment: This describes the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify sites for electrostatic interactions.
Steric and Topological Descriptors:
Molecular Weight and Volume: These basic descriptors relate to the size of the molecule.
Topological Polar Surface Area (TPSA): This is a good predictor of a molecule's ability to permeate cell membranes.
Thermodynamic Descriptors:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's lipophilicity.
Computational studies on nicotinamide-oxalic acid salt have utilized DFT to calculate global and local reactivity descriptors, providing insights into the stability and reactive sites of the molecule.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor Category | Descriptor | Predicted Significance |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | High value expected due to polar groups, influencing solubility. | |
| Partial Charges | Negative charges on oxygen atoms, positive on amide and carboxyl protons. | |
| Steric/Topological | Molecular Weight | ~258.23 g/mol |
| TPSA | High value expected, suggesting lower cell permeability. |
| Thermodynamic | LogP | Likely to be low (hydrophilic) due to polar functional groups. |
Chemical Reactivity and Derivatization Strategies for N 3 Carboxyphenyl Nicotinamide 1 Oxide
Reactions Involving the Pyridine (B92270) N-Oxide Functional Group
The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its unoxidized parent, pyridine. The N-oxide group increases the electron density on the ring through resonance, making it more susceptible to electrophilic attack, while also activating it towards certain nucleophilic substitutions. bhu.ac.inchemtube3d.com
The removal of the oxygen atom from the pyridine N-oxide is a common and synthetically useful transformation, reverting the ring to the corresponding pyridine derivative. This deoxygenation can be accomplished using a wide array of reducing agents, ranging from classical stoichiometric reagents to modern catalytic systems. arkat-usa.org The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule.
Common methods for the deoxygenation of pyridine N-oxides include:
Phosphorus Compounds : Trivalent phosphorus reagents such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) are effective for removing the oxygen atom, forming a stable P=O double bond in the process. almerja.com
Catalytic Hydrogenation : This method is often considered environmentally friendly and can be highly efficient. However, its chemoselectivity can be a limitation, as other reducible groups in the molecule, such as nitro groups, may also be affected. youtube.com
Metals : Reducing metals, such as zinc dust in the presence of an ammonium (B1175870) salt, can achieve rapid and clean deoxygenation. arkat-usa.orgyoutube.com
Modern Catalytic Systems : Recent advancements have introduced milder and more selective methods. These include visible-light photocatalysis using rhenium complexes and metal-free systems like iodide salts in formic acid, which can tolerate various functional groups. rsc.orgchemrxiv.org
| Reagent/System | General Conditions | Selectivity Notes |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Room temperature | Highly chemoselective. youtube.com |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Varies (pressure, temp.) | May reduce other functional groups (e.g., nitroalkanes). youtube.com |
| Zinc / Ammonium Salt | Room temperature | Fast and chemoselective, leaving formyl groups unchanged. youtube.com |
| MgI₂ / Formic Acid | Elevated temperature (90-140 °C) | Tolerates carbonyl, cyano, and benzyl (B1604629) groups. rsc.org |
| Photocatalysis (Rhenium complex) | Visible light, room temperature | Efficient for various substituted pyridine N-oxides. chemrxiv.org |
Unlike the parent pyridine ring, which is strongly deactivated towards electrophilic aromatic substitution (EAS), the pyridine N-oxide ring is activated. The N-oxide oxygen atom can donate electron density into the ring via resonance, increasing the electron density primarily at the 2- (ortho) and 4- (para) positions. bhu.ac.inchemtube3d.com This makes the N-oxide a synthetically valuable intermediate for introducing electrophiles onto the pyridine ring, which can then be deoxygenated if desired. bhu.ac.in
Key electrophilic substitution reactions include:
Nitration : Pyridine N-oxide can be nitrated, typically at the 4-position, using a mixture of fuming nitric acid and sulfuric acid. This provides a route to 4-nitropyridine (B72724) derivatives after a subsequent deoxygenation step. bhu.ac.in Computational studies confirm that while the ortho-nitro product may be the kinetic product, the para-nitro compound is often the observed experimental product. rsc.org
Sulfonation : Under harsh conditions, sulfonation can occur, typically at the 3-position. This is because under strongly acidic conditions, the N-oxide oxygen becomes protonated, turning the group into an electron-withdrawing meta-director, similar to the pyridinium (B92312) ion. youtube.com
Halogenation : Direct halogenation is not typical, but substitution reactions that appear as halogenations can be achieved via nucleophilic attack pathways (discussed in 5.1.3).
| Reaction | Reagents | Major Product Position | Reference |
|---|---|---|---|
| Nitration | Fuming H₂SO₄ / HNO₃ | 4-position | bhu.ac.in |
| Sulfonation | SO₃ / H₂SO₄ (oleum) | 3-position | youtube.com |
The pyridine N-oxide ring is also susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electron-deficient. scripps.eduyoutube.com These reactions often involve an initial activation of the N-oxide oxygen, turning it into a good leaving group, followed by the addition of a nucleophile to the ring and subsequent rearomatization.
Notable reactions include:
Deoxychlorination : Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces a chlorine atom, primarily at the 2- and 4-positions, while also removing the N-oxide oxygen. youtube.comchemtube3d.com This is a powerful method for producing chloropyridine derivatives.
Reaction with Organometallics : Grignard reagents and organolithium compounds can add to the 2-position of pyridine N-oxides. youtube.com
Amination : In a reaction analogous to the Chichibabin reaction, pyridine N-oxide can be aminated at the 2-position using reagents like sodamide (NaNH₂). bhu.ac.in
| Reaction Type | Reagents | Position of Attack | Resulting Functional Group |
|---|---|---|---|
| Deoxychlorination | POCl₃ or SOCl₂ | 2- and 4-positions | Chloro (-Cl) |
| Alkylation/Arylation | Grignard or Organolithium Reagents | 2-position | Alkyl or Aryl Group |
| Amination | NaNH₂ | 2-position | Amino (-NH₂) |
Functional Group Transformations of the Carboxyphenyl Moiety
The 3-carboxyphenyl group provides a reactive handle for derivatization through standard carboxylic acid chemistry. These transformations are generally compatible with the pyridine N-oxide moiety, provided that appropriately mild conditions are chosen.
The carboxylic acid can be readily converted into esters and amides, which is a common strategy for modifying the solubility and biological properties of molecules.
Esterification : The formation of esters can be achieved through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. mdpi.com Other methods include reaction with alkyl halides under basic conditions or using coupling agents. N-bromosuccinimide (NBS) has been shown to be an effective metal-free catalyst for the direct esterification of aromatic carboxylic acids. nih.gov
Amidation : Amides are typically synthesized by first activating the carboxylic acid. This can be done by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using dehydrating coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boron-based catalysts. acs.orgacs.org
| Transformation | Typical Reagents | Product |
|---|---|---|
| Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester (-COOR') |
| Esterification | Alcohol (R'-OH), NBS catalyst | Ester (-COOR') |
| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R'R''NH) | Amide (-CONR'R'') |
| Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (-CONR'R'') |
Reduction : The carboxylic acid group is at a relatively high oxidation state and can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation. britannica.com It is important to note that these strong hydrides can also potentially reduce the pyridine N-oxide group, so reaction conditions would need to be carefully controlled to achieve selective reduction of the carboxylic acid. Catalytic hydrogenation is generally ineffective for reducing carboxylic acids. libretexts.org
Oxidation : The carboxylic acid group on the aromatic ring is resistant to further oxidation under typical conditions, as the carboxyl carbon is already in a high oxidation state. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, which are used to oxidize alkyl side chains on benzene (B151609) rings to carboxylic acids, would not affect the existing carboxyl group. youtube.comyoutube.com The aromatic ring itself is also generally stable to oxidation except under very harsh conditions.
| Transformation | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | May also reduce the N-oxide group. |
| Oxidation | KMnO₄, H₂CrO₄ | No Reaction | Carboxylic acid is already highly oxidized. |
Chemical Modifications at the Amide Linkage
The amide bond in N-(3-Carboxyphenyl)nicotinamide 1-oxide is a key site for derivatization, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties.
Hydrolysis and Transamidation Reactions
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 3-aminobenzoic acid and nicotinic acid 1-oxide. This reaction, while straightforward, is often a competing pathway during other transformations. The stability of the amide bond is significant, and typically, forcing conditions such as strong acids or bases at elevated temperatures are required for cleavage. It is generally expected that the amide bond in this compound would be stable under physiological conditions.
Transamidation: A more synthetically useful transformation is the transamidation reaction, which involves the exchange of the amine portion of the amide. This can be achieved through metal-catalyzed reactions or by converting the amide into a more reactive intermediate. While direct transamidation is challenging, it offers a pathway to a diverse range of derivatives.
Table 1: Potential Hydrolysis and Transamidation Reactions
| Reaction | Reagents and Conditions | Products |
|---|---|---|
| Hydrolysis | HCl or H₂SO₄, heat; or NaOH or KOH, heat | 3-Aminobenzoic acid and Nicotinic acid 1-oxide |
| Transamidation | Amine (R-NH₂), Lewis or Brønsted acid catalyst, heat | N-(substituted-phenyl)nicotinamide 1-oxide |
N-Alkylation and N-Acylation of the Amide Nitrogen
N-Alkylation: Direct N-alkylation of the amide nitrogen is generally difficult due to the low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. However, under strongly basic conditions using reagents like sodium hydride followed by treatment with an alkyl halide, N-alkylation may be possible.
N-Acylation: Similar to N-alkylation, N-acylation is also challenging due to the reduced nucleophilicity of the amide nitrogen. Acylation, if successful, would lead to the formation of an imide derivative. This transformation would likely require highly reactive acylating agents and forcing conditions.
Table 2: Potential N-Alkylation and N-Acylation Reactions
| Reaction | Reagents and Conditions | Products |
|---|---|---|
| N-Alkylation | 1. NaH, THF; 2. Alkyl halide (R-X) | N-alkyl-N-(3-carboxyphenyl)nicotinamide 1-oxide |
| N-Acylation | 1. NaH, THF; 2. Acyl chloride (R-COCl) | N-acyl-N-(3-carboxyphenyl)nicotinamide 1-oxide |
Investigations into Reactive Intermediates and Reaction Pathways
The reactivity of this compound is influenced by the interplay of its functional groups. The pyridine N-oxide moiety can influence the reactivity of the pyridine ring, making it susceptible to both electrophilic and nucleophilic attack at different positions.
In biological systems, the metabolism of nicotinamide (B372718) and its derivatives often involves N-methylation and oxidation. For instance, nicotinamide can be metabolized to nicotinamide N-oxide by cytochrome P450 enzymes. researchgate.netresearchgate.netnih.gov While not a direct reaction of the target compound, this highlights the biological relevance of the N-oxide functionality.
The synthesis of various nicotinamide derivatives often involves the coupling of nicotinic acid with an appropriate amine, a reaction that forms the amide bond. nih.govnih.gov The reverse of this reaction, hydrolysis, would proceed through a tetrahedral intermediate.
Investigations into the synthesis of nicotinamide derivatives have also explored various reaction pathways, including tandem reactions to create complex structures. nih.govrsc.org For example, the synthesis of nicotinimidamides has been achieved through a four-component reaction involving a CuAAC/ring-cleavage/cyclization/oxidation cascade. nih.govrsc.org These advanced synthetic methods suggest that this compound could potentially serve as a scaffold for more complex chemical transformations.
The reduced forms of nicotinamide riboside have been studied for their chemical and biochemical reactivity, revealing pathways of isomerization and degradation. acs.org While not directly analogous, these studies provide insight into the potential stability and degradation pathways of related nicotinamide-containing compounds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminobenzoic acid |
| Nicotinic acid 1-oxide |
| Sodium hydride |
| Nicotinamide |
| Nicotinamide N-oxide |
| Nicotinic acid |
Coordination Chemistry of N 3 Carboxyphenyl Nicotinamide 1 Oxide As a Ligand
Design and Synthesis of Metal Complexes with N-(3-Carboxyphenyl)nicotinamide 1-oxide
The design and synthesis of metal complexes with this compound are predicated on the versatile coordination capabilities of this ligand. The presence of both hard (carboxylate oxygen, N-oxide oxygen) and borderline (amide oxygen) donor atoms allows for the formation of stable complexes with a wide range of metal ions.
The synthesis of metal complexes with this compound can be tailored to yield either discrete monomeric units or extended polymeric structures. The choice between these architectures is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions or co-ligands, and the reaction conditions such as solvent and temperature.
Monomeric Complexes: The formation of monomeric complexes is favored when the coordination sphere of the metal ion is saturated by a limited number of this compound ligands and/or solvent molecules. In such cases, the ligand may act in a monodentate or bidentate fashion, leaving potential coordination sites on other parts of the ligand uncoordinated.
Polymeric Coordination Compounds: The multidentate nature of this compound makes it an excellent candidate for the construction of coordination polymers, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). rsc.orgnih.gov The ability of the carboxylate and N-oxide groups to bridge metal centers is a key factor in the formation of these extended networks. bohrium.com For instance, the carboxylate group can adopt various bridging modes (e.g., syn-syn, syn-anti, anti-anti) to link metal ions into chains or layers. nih.gov The N-oxide functionality can also act as a bridging ligand between two metal centers. The interplay of these bridging modes can lead to the formation of complex and high-dimensional structures.
The following table summarizes potential structural outcomes based on the coordination behavior of the ligand:
| Coordination Mode of Ligand | Resulting Complex Type | Potential Dimensionality |
| Monodentate/Bidentate Chelating | Monomeric Complex | 0D |
| Bridging (e.g., via carboxylate) | Coordination Polymer | 1D, 2D, 3D |
| Bridging (e.g., via N-oxide) | Coordination Polymer | 1D, 2D, 3D |
| Combination of Chelating and Bridging | Coordination Polymer | 1D, 2D, 3D |
Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)): These metals commonly exhibit a range of coordination numbers, typically from 4 to 6, leading to geometries such as tetrahedral, square planar, and octahedral. dergipark.org.trresearchgate.net For example, a Cu(II) ion might favor a square pyramidal or distorted octahedral geometry, which can be achieved through various combinations of coordination from the N-oxide, amide, and carboxylate groups of one or more ligands. nih.gov
Lanthanide Metals (e.g., Eu(III), Tb(III)): Lanthanide ions are characterized by higher coordination numbers (typically 7 to 9) and more flexible coordination geometries, such as capped trigonal prismatic or tricapped trigonal prismatic. nih.gov The larger ionic radii of these metals allow for the accommodation of multiple ligands or a higher degree of coordination from a single multidentate ligand.
The expected coordination geometries for various metal centers are summarized in the table below:
| Metal Ion | Typical Coordination Number | Common Coordination Geometry |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |
| Zn(II) | 4, 5, 6, 7 | Tetrahedral, Trigonal Bipyramidal, Octahedral, Pentagonal Bipyramidal |
| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal |
| Lanthanides (Ln(III)) | 7, 8, 9 | Capped Trigonal Prism, Square Antiprism, Tricapped Trigonal Prism |
Spectroscopic and Structural Characterization of Coordination Complexes
The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques to elucidate the binding modes of the ligand and the geometry of the metal center.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational frequencies of the functional groups can be observed.
N-oxide Group: The N-O stretching vibration in the free ligand is expected to shift to a lower frequency upon coordination to a metal center due to the donation of electron density from the oxygen to the metal, which weakens the N-O bond.
Amide Group: The C=O stretching vibration (Amide I band) of the amide group is sensitive to its coordination environment. A shift to a lower frequency is indicative of coordination through the amide oxygen. nih.gov Conversely, if the amide group is not involved in coordination, the position of this band will remain largely unchanged. dergipark.org.tr
Carboxylate Group: The coordination mode of the carboxylate group can be inferred from the separation between the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations (Δν = ν_as - ν_s). A larger Δν value in the complex compared to the free carboxylate ion suggests monodentate coordination, while a smaller Δν value is indicative of bidentate (chelating or bridging) coordination.
The following table outlines the expected IR spectral shifts for different coordination modes:
| Functional Group | Vibrational Mode | Expected Shift upon Coordination | Implied Coordination Mode |
| N-oxide | ν(N-O) | Decrease in frequency | Coordination via N-oxide oxygen |
| Amide | ν(C=O) | Decrease in frequency | Coordination via amide oxygen |
| Carboxylate | Δν = ν_as(COO) - ν_s(COO) | Δν_complex > Δν_ionic | Monodentate |
| Carboxylate | Δν = ν_as(COO) - ν_s(COO) | Δν_complex < Δν_ionic | Bidentate (chelating/bridging) |
Key structural parameters that would be determined by X-ray crystallography include:
Metal-oxygen bond distances for the N-oxide, amide, and carboxylate groups.
Torsion angles within the ligand to assess conformational changes upon coordination.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a significant role in the packing of the molecules in the solid state. ijcrt.org
Mechanistic Studies of Metal-Ligand Binding and Exchange
The study of the mechanisms of metal-ligand binding and exchange provides insights into the kinetics and thermodynamics of complex formation. While specific mechanistic data for this compound are not available, general principles of coordination chemistry can be applied.
The binding of the ligand to a metal ion in solution is typically a stepwise process, with the different donor groups coordinating sequentially. The kinetics of this process can be influenced by factors such as the nature of the solvent, the lability of the metal ion's coordination sphere, and the steric and electronic properties of the ligand.
Ligand exchange reactions, where a coordinated ligand is replaced by another ligand, are fundamental to understanding the stability and reactivity of coordination complexes. The mechanism of ligand exchange can be associative, dissociative, or interchange in nature. For complexes of this compound, the rate of ligand exchange would depend on the strength of the metal-ligand bonds. For instance, the relatively strong coordination of the N-oxide and carboxylate groups would likely result in slower exchange rates compared to a more weakly bound amide oxygen or solvent molecule.
Techniques such as stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the kinetics of these processes. By monitoring changes in the spectroscopic properties of the system over time, rate constants and activation parameters for the binding and exchange reactions can be determined.
Potential Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound possesses two key functional groups that are highly effective in the construction of coordination polymers and MOFs: a carboxylate group and a pyridine (B92270) N-oxide group. The strategic placement of these groups on the molecular scaffold suggests that this ligand could be a versatile building block for creating novel supramolecular structures with tailored properties.
The carboxylate group, situated on the phenyl ring, is a well-established and highly versatile coordinating group in MOF chemistry. It can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging modes. This versatility allows for the formation of diverse structural motifs, from simple one-dimensional chains to complex three-dimensional frameworks. The connectivity of the carboxylate group can be influenced by factors such as the choice of metal ion, solvent system, and reaction temperature.
The combination of a carboxylate and a pyridine N-oxide group within a single, semi-rigid ligand like this compound is particularly promising for the construction of multidimensional MOFs. The relative orientation of these two groups could lead to the formation of porous frameworks with specific topologies and pore environments. The amide linkage between the two aromatic rings provides a degree of rotational freedom, which could allow for flexibility in the resulting frameworks, potentially leading to materials with interesting dynamic properties or guest-responsive behaviors.
The potential applications of MOFs and coordination polymers constructed from this ligand would be largely dependent on the resulting structural features, such as pore size, shape, and surface chemistry. Given the presence of the polar N-oxide and amide groups, frameworks derived from this ligand could be expected to exhibit an affinity for polar molecules, suggesting potential applications in areas such as:
Gas Sorption and Separation: The functionalized pore surfaces could lead to selective adsorption of gases like carbon dioxide or other polar molecules.
Catalysis: The metal nodes within the framework could act as catalytic centers, with the ligand potentially influencing the catalytic activity and selectivity.
Sensing: The presence of specific binding sites within the pores could be exploited for the development of chemical sensors.
To illustrate the type of structural data that would be relevant for such a coordination polymer, the following table presents hypothetical data based on known structures with similar ligands.
| Property | Hypothetical Data for a Cu(II) Coordination Polymer |
| Chemical Formula | [Cu(C13H9N2O4)(H2O)]n |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Dimensionality | 2D Layered Network |
| Coordination Geometry | Distorted Octahedral |
| Ligand Coordination | Carboxylate: Bridging; Pyridine N-oxide: Monodentate |
It must be reiterated that the discussion above is purely theoretical. The actual synthesis, structure, and properties of any coordination polymer or MOF using this compound would require experimental investigation. Such research would be necessary to confirm its coordination behavior and to explore the potential applications of the resulting materials.
Catalytic Applications of N 3 Carboxyphenyl Nicotinamide 1 Oxide and Its Derivatives
Role as an Organocatalyst in Organic Transformations
Functionalized pyridine (B92270) N-oxides have emerged as a versatile class of organocatalysts, particularly in the realm of photoredox catalysis. They can function as precursors to highly reactive oxygen-centered radicals, which are capable of hydrogen atom transfer (HAT) processes. nih.govacs.org This capability allows for the functionalization of typically inert C-H bonds.
In a synergistic approach combining an acridinium (B8443388) photoredox catalyst with a pyridine N-oxide, researchers have demonstrated the alkylation and heteroarylation of unactivated tertiary, secondary, and even primary C(sp3)–H bonds. nih.gov The straightforward structural modification of pyridine N-oxides allows for the fine-tuning of their electronic and steric properties, which in turn influences their catalytic activity. For instance, 4-acetylpyridine (B144475) N-oxide has been identified as a particularly efficient catalyst for certain C-H functionalization reactions. acs.org
The general mechanism involves the single-electron oxidation of the pyridine N-oxide by a photoredox catalyst to generate a pyridine N-oxy radical. This radical is a potent HAT agent that can abstract a hydrogen atom from a strong aliphatic C-H bond, generating a carbon-centered radical that can then participate in further reactions. nih.govacs.org
Table 1: Examples of Pyridine N-Oxide Catalyzed C-H Functionalization
| C-H Substrate | Radical Acceptor | Pyridine N-Oxide Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexane | Benzylidene malononitrile | 4-Acetylpyridine N-oxide | 92 | acs.org |
| n-Butanoic acid | Not specified | Not specified | High | nih.gov |
| tert-Butyl benzene (B151609) | Not specified | Not specified | Acceptable | nih.gov |
Use as a Ligand in Metal-Catalyzed Reactions
The pyridine N-oxide scaffold is a well-known ligand in coordination chemistry. The oxygen atom of the N-oxide group is a hard donor, while the nitrogen atom of the pyridine ring can also coordinate to metal centers, making them versatile ligands for a variety of metals. While specific examples for N-(3-Carboxyphenyl)nicotinamide 1-oxide are not documented, related nicotinamide (B372718) and N,N-diethylnicotinamide compounds are known to form complexes with transition metals and rare earth elements. nih.govyoutube.com
The coordination of functionalized pyridine N-oxides to a metal center can significantly influence the chemoselectivity of a catalytic reaction. The electronic properties of the substituents on the pyridine ring can modulate the electron density at the metal center, thereby affecting its reactivity. For example, electron-donating groups can increase the electron density on the metal, potentially favoring oxidative addition, while electron-withdrawing groups can make the metal more electrophilic. The steric bulk of the ligand can also direct the approach of substrates to the metal center, leading to selective transformations of one functional group over another.
When a chiral pyridine N-oxide is used as a ligand in a metal-catalyzed reaction, it can create a chiral environment around the metal center, leading to the enantioselective formation of a product. A series of chiral oxazoline-substituted pyridine N-oxides have been synthesized from natural amino acids and tested as catalysts in the asymmetric allylation of benzaldehyde, achieving up to 79% enantiomeric excess (ee). mdpi.com Similarly, in the nitroaldol reaction, these chiral N-oxide ligands have induced enantioselectivity, albeit to a lesser extent (up to 48% ee). mdpi.com The modular nature of these ligands allows for the systematic variation of the chiral environment to optimize enantioselectivity for a given reaction.
Table 2: Enantioselectivity in Reactions Catalyzed by Chiral Pyridine N-Oxide Metal Complexes
| Reaction | Aldehyde | Chiral Ligand | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Allylation | Benzaldehyde | Oxazoline-substituted pyridine N-oxide | Up to 79 | mdpi.com |
Applications in Oxidation and Reduction Processes
Pyridine N-oxides are inherently oxidizing agents and can participate in oxygen transfer reactions. In a biological context, xanthine (B1682287) oxidase has been shown to catalyze the direct transfer of oxygen from nicotinamide N-oxide to xanthine to form uric acid. researchgate.net This suggests the potential for synthetic applications of functionalized pyridine N-oxides as oxygen transfer catalysts.
Conversely, the N-oxide group can be deoxygenated. A variety of catalytic procedures have been developed for the deoxygenation of heteroaromatic N-oxides using transition metals like rhenium, molybdenum, or palladium in combination with reducing agents. mdpi.com This reactivity could be harnessed in catalytic cycles where the N-oxide is regenerated in a separate step.
Development of Novel Catalytic Systems Based on N-Oxide Architectures
The versatility of the pyridine N-oxide scaffold continues to inspire the development of novel catalytic systems. The ability to easily introduce a wide range of functional groups onto the pyridine ring allows for the design of catalysts with tailored properties. For example, the incorporation of both a pyridine N-oxide and a chiral oxazoline (B21484) moiety has led to a new class of catalysts for asymmetric synthesis. mdpi.com
Furthermore, the integration of pyridine N-oxide units into more complex architectures, such as covalent organic frameworks (COFs), is an emerging area of research. A pyridine N-oxide ylide COF has been designed to facilitate the formation of a biradical COF through spontaneous intramolecular single-electron transfer. This material has shown promising catalytic activity in the dehydrogenation of nitrogen heterocycles. researchgate.net The development of such advanced materials highlights the ongoing potential of N-oxide architectures in the design of next-generation catalysts.
Molecular Interaction Mechanisms and Structure Activity Relationships for N 3 Carboxyphenyl Nicotinamide 1 Oxide Analogues
Mechanistic Studies of Enzyme-Ligand Binding and Inhibition Kinetics (In vitro focus)
Analogues of N-(3-Carboxyphenyl)nicotinamide 1-oxide have been identified as potent inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), an enzyme crucial in the kynurenine (B1673888) pathway of tryptophan metabolism. google.comgoogle.com This pathway is responsible for the production of quinolinic acid, an endogenous neurotoxin implicated in various neurodegenerative disorders. google.com
Binding Site Analysis and Enzyme Inhibition Types
The enzyme 3-hydroxyanthranilate-3,4-dioxygenase is a non-heme iron-dependent enzyme. nih.govnih.gov Its active site contains a catalytic Fe2+ ion that is essential for the oxidative cleavage of its substrate, 3-hydroxyanthranilic acid. google.comnih.gov Structural studies of human 3HAO have elucidated the key residues involved in metal binding and catalysis. nih.govuniprot.org
Derivatives of nicotinic acid N-oxide, which are structurally analogous to this compound, have been shown to act as competitive inhibitors of 3HAO. google.com This type of inhibition indicates that the inhibitor and the natural substrate compete for the same binding site on the enzyme. researchgate.net The inhibitory activity of these compounds is reported to be in the low micromolar range, which is comparable to the Michaelis constant (Km) of the natural substrate, highlighting their potency. google.com
The proposed mechanism for inhibition involves the interaction of the nicotinic acid N-oxide moiety with the catalytic Fe2+ ion within the 3HAO binding pocket. google.com This interaction is described as a chelation, where the inhibitor effectively sequesters the iron ion, preventing it from participating in the catalytic cycle. google.com This mimics an intermediate complex formed between the natural substrate and the enzyme's active site, thereby blocking the enzyme's function. google.com
Table 1: Inhibitory Activity of Nicotinic Acid N-Oxide Analogues against 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) Note: Data is for structurally related analogues, not the specific subject compound.
| Compound Analogue | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Nicotinic acid N-oxide derivative 1 | 3HAO | Competitive | Low µM range |
| Nicotinic acid N-oxide derivative 2 | 3HAO | Competitive | Low µM range |
| Nicotinic acid N-oxide derivative 3 | 3HAO | Competitive | Low µM range |
Molecular Basis of Substrate Mimicry or Antagonism
The molecular basis for the inhibitory action of this compound analogues lies in their structural resemblance to the natural substrate of 3HAO, 3-hydroxyanthranilic acid. This structural similarity allows these compounds to be recognized by and bind to the active site of the enzyme.
The key structural features that enable this substrate mimicry include the presence of an aromatic ring and a carboxylic acid group, which are also present in the natural substrate. The nicotinamide (B372718) 1-oxide portion of the molecule, particularly the N-oxide and the carboxamide linker, plays a crucial role in the interaction with the catalytic iron ion and other residues in the active site. The particular electronic configuration of these compounds allows them to competitively interact with 3-hydroxyanthranilic acid in the binding pocket of 3HAO. google.com By occupying the active site, these inhibitors prevent the binding of the natural substrate, thus antagonizing the enzyme's activity.
Receptor Interaction Profiling and Modulatory Mechanisms (In vitro focus)
While specific receptor interaction data for this compound is not available, the broader class of nicotinamide-related compounds is known to interact with various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). The principles of these interactions can provide a framework for understanding the potential receptor-modulating activities of the subject compound and its analogues.
Ligand-Receptor Binding Thermodynamics
The interaction between a ligand and a receptor can be characterized by its thermodynamic parameters: the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov These parameters provide insight into the forces driving the binding event.
ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. A negative ΔH (exothermic) suggests the formation of favorable interactions such as hydrogen bonds and van der Waals forces.
ΔS (Entropy): Represents the change in the randomness or disorder of the system. A positive ΔS (increase in entropy) can be driven by the release of water molecules from the binding interface (hydrophobic effect).
Studies on neuronal nicotinic receptors have shown that the binding of agonists and antagonists can be thermodynamically distinct. nih.gov For instance, agonist binding is often driven by both favorable enthalpy and entropy changes, whereas antagonist binding can be predominantly entropy-driven. nih.govnih.gov This "thermodynamic discrimination" can be a useful tool in the in vitro characterization of novel compounds. nih.govbenthamscience.com
Table 2: General Thermodynamic Profiles for Ligand-Receptor Interactions Note: This table represents general principles and is not specific to this compound.
| Interaction Type | Typical ΔG | Typical ΔH | Typical ΔS | Driving Forces |
|---|---|---|---|---|
| Enthalpy-Driven | Negative | Large Negative | Small or Negative | Hydrogen bonds, van der Waals |
| Entropy-Driven | Negative | Small or Positive | Large Positive | Hydrophobic interactions |
| Enthalpy & Entropy Driven | Negative | Negative | Positive | Combination of forces |
Structure-Activity Relationship (SAR) Derivation from Chemical Modifications
The structure-activity relationship (SAR) for this compound analogues can be inferred by considering the impact of modifications to the three main components of the molecule: the nicotinamide 1-oxide ring, the carboxyphenyl group, and the amide linker.
Nicotinamide 1-Oxide Ring: The N-oxide moiety is critical for the inhibition of 3HAO, as it is proposed to chelate the catalytic Fe2+ ion. google.com Modifications to this ring, such as the introduction of substituents, could modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. The position of the carboxamide group at the 3-position of the pyridine (B92270) ring is also likely important for orienting the molecule within the enzyme's active site.
Carboxyphenyl Group: The carboxyphenyl moiety plays a significant role in the interaction with the enzyme. The position of the carboxyl group on the phenyl ring (in this case, meta) is crucial for optimal binding. It is plausible that this acidic group forms ionic or hydrogen-bonding interactions with basic amino acid residues in the active site. Altering the position of the carboxyl group (e.g., to ortho or para) or replacing it with other functional groups (e.g., esters, amides, or tetrazoles) would likely have a profound impact on inhibitory activity. Furthermore, substitution on the phenyl ring could influence potency through steric or electronic effects.
Amide Linker: The amide bond provides a rigid connection between the nicotinamide and phenyl rings, maintaining a specific conformation that is likely favorable for binding. Modifications to this linker, such as changing its length or rigidity, could alter the relative orientation of the two ring systems and disrupt the optimal binding mode.
SAR studies on other series of nicotinamide derivatives have shown that even small changes to the substituent groups can lead to significant differences in biological activity. mdpi.comnih.gov For instance, in a series of antifungal nicotinamide derivatives, the position of an isopropyl group on the phenyl ring was found to be critical for activity. nih.gov Similarly, for inhibitors of the enzyme ALKBH2, the presence of a carboxyl group was detrimental to cell permeability, and its esterified counterpart showed superior cellular activity. nih.gov These examples highlight the importance of systematic chemical modifications in optimizing the activity of lead compounds.
Correlating Substituent Effects with Molecular Interaction Potency
The potency of a biologically active molecule is intrinsically linked to its three-dimensional structure and the nature of its substituents. For analogues of this compound, modifications can be envisaged at several key positions: the nicotinamide ring, the phenyl ring, and the linking amide group. The electronic and steric properties of substituents at these positions are expected to significantly modulate the compound's interaction with a biological target.
Substituent Effects on the Phenyl Ring:
The carboxyphenyl moiety is a critical component of the molecule. The position and nature of the carboxylic acid group, as well as the introduction of other substituents on the phenyl ring, can have profound effects on binding affinity and selectivity.
Position of the Carboxy Group: The placement of the carboxy group at the meta-position (position 3) of the phenyl ring in this compound is specific. Isomeric analogues, such as the ortho- and para-carboxyphenyl derivatives, would present the acidic group at different spatial orientations. This would directly impact the ability to form key ionic or hydrogen bond interactions with a target protein. For instance, if the target's binding pocket has a positively charged residue (e.g., arginine or lysine) at a specific location, only one of the positional isomers might be able to form a salt bridge, leading to a significant difference in potency.
Steric Effects: The size and shape of substituents on the phenyl ring are critical. Bulky groups could introduce steric hindrance, preventing the analogue from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent might be able to access a deeper hydrophobic pocket, thereby increasing binding affinity.
Substituent Effects on the Nicotinamide 1-oxide Ring:
The nicotinamide 1-oxide core is another key area for modification. The N-oxide functional group itself significantly alters the electronic properties of the pyridine ring compared to a standard nicotinamide. nih.gov
The N-oxide Moiety: The N-oxide group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. nih.gov Its presence makes the pyridine ring more electron-deficient, which can influence its ability to participate in pi-stacking or cation-pi interactions. The N-oxide can also act as a bioisostere for other functional groups, such as a carbonyl group. nih.gov
Other Substituents on the Pyridine Ring: Introducing small substituents on the nicotinamide 1-oxide ring could fine-tune its interaction with a target. For example, a halogen atom could introduce a potential halogen bond interaction, while a small alkyl group could enhance hydrophobic interactions. The position of these substituents would be crucial in determining their effect on activity.
A hypothetical SAR study for a series of this compound analogues could yield data similar to that presented in the interactive table below, illustrating the impact of various substituents on inhibitory potency (represented as IC50 values).
| Compound ID | Phenyl Ring Substituent | Nicotinamide Ring Substituent | IC50 (µM) |
| N-001 | H | H | 10.5 |
| N-002 | 4-Fluoro | H | 5.2 |
| N-003 | 4-Methyl | H | 15.8 |
| N-004 | H | 6-Chloro | 2.1 |
| N-005 | 4-Fluoro | 6-Chloro | 0.8 |
Please note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.
Mapping Pharmacophore Features for Targeted Binding
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. dovepress.com For this compound and its analogues, a pharmacophore model would be crucial for understanding their interaction with a specific biological target and for designing new, more potent compounds.
Based on the structure of this compound, several key pharmacophoric features can be identified:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the N-oxide, the oxygen of the amide carbonyl group, and the oxygens of the carboxylic acid are all potential hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogen atom of the amide group and the hydrogen of the carboxylic acid are potential hydrogen bond donors.
Aromatic Rings (AR): Both the nicotinamide 1-oxide ring and the phenyl ring can participate in aromatic interactions, such as pi-pi stacking or hydrophobic interactions.
Negative Ionizable (NI): At physiological pH, the carboxylic acid group will be deprotonated, carrying a negative charge, making it a key feature for potential ionic interactions.
A hypothetical pharmacophore model for an inhibitor of a target protein might consist of a specific spatial arrangement of these features. For example, a successful inhibitor might require a negative ionizable feature positioned to interact with a positively charged residue in the target, an aromatic ring to engage in a pi-stacking interaction, and a hydrogen bond acceptor to form a hydrogen bond with a backbone amide of the protein.
The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common features that are essential for their activity. This model can then be used for virtual screening of large compound libraries to identify new potential inhibitors that fit the pharmacophore. nih.gov
Principles of Molecular Recognition in Biological Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The binding of this compound analogues to a biological target is governed by these fundamental principles. The key non-covalent forces involved include:
Hydrogen Bonds: These are crucial for the specificity of molecular interactions. In the case of our target compound, the amide group, the carboxylic acid, and the N-oxide moiety are all capable of forming hydrogen bonds with amino acid residues in a protein's binding site.
Ionic Interactions (Salt Bridges): The negatively charged carboxylate group can form a strong ionic bond with a positively charged amino acid side chain, such as lysine (B10760008) or arginine. This is often a major contributor to the binding affinity.
Hydrophobic Interactions: The non-polar parts of the molecule, such as the aromatic rings, will tend to interact with hydrophobic pockets in the target protein, driven by the desire to minimize contact with the surrounding aqueous environment.
Pi-Stacking and Cation-Pi Interactions: The aromatic rings can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. The electron-deficient nature of the nicotinamide 1-oxide ring may also allow for favorable cation-pi interactions with positively charged residues.
Emerging Research Frontiers and Future Perspectives
Innovations in Synthesis and Scale-Up of N-(3-Carboxyphenyl)nicotinamide 1-oxide
The synthesis of pyridine (B92270) N-oxides, the core of the target molecule, is evolving beyond traditional batch methods, which often rely on stoichiometric peracids, towards safer, more efficient, and scalable technologies. Future production of this compound will likely capitalize on these innovations.
One of the most promising frontiers is the adoption of continuous flow microreactors . Recent studies have demonstrated that using a packed-bed microreactor with catalysts like titanium silicalite (TS-1) and hydrogen peroxide as the oxidant can produce various pyridine N-oxides with yields up to 99%. rsc.org This approach offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous reagents at any given time. rsc.org Such systems have shown remarkable stability, capable of operating continuously for over 800 hours, making them ideal for industrial-scale production. rsc.org
Further innovations include the development of novel catalytic systems. While classic reagents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), newer methods employ methyltrioxorhenium (MTO) as a catalyst with aqueous H2O2, or even non-solvent continuous methods using immobilized catalysts. acs.org These advancements reduce waste and improve the environmental footprint of N-oxide synthesis.
For a molecule like this compound, these techniques would be applied after the initial amidation reaction between 3-aminobenzoic acid and nicotinoyl chloride (or a related activated nicotinic acid derivative). The challenge lies in the selective N-oxidation of the pyridine ring without affecting the other functional groups, a feat that the controlled conditions of flow chemistry are well-suited to achieve.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding and optimizing the synthesis of complex molecules requires a deep understanding of reaction mechanisms, kinetics, and the transient intermediates that may be formed. Advanced in situ and operando spectroscopic techniques are moving chemical analysis from the offline benchtop directly into the reacting vessel, providing a real-time window into the transformation.
The synthesis of this compound could be monitored using a suite of powerful techniques:
In Situ Infrared and Raman Spectroscopy : Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy can monitor the vibrational modes of molecules. researchgate.netrsc.org This allows for the real-time tracking of the disappearance of the pyridine reactant signal and the appearance of the characteristic N-O stretching vibration of the product. acs.org These methods are invaluable for kinetic studies and for detecting the formation of byproducts.
X-ray Absorption Spectroscopy (XAS) : For reactions involving solid catalysts, techniques like Near-Ambient Pressure Near-Edge X-ray Absorption Fine Structure (NAP-NEXAFS) can provide information on the oxidation state and local coordination environment of the catalyst's active sites as the reaction proceeds. researchgate.netnih.gov This is crucial for understanding catalyst deactivation and optimizing its performance.
Operando Nuclear Magnetic Resonance (NMR) : NMR spectroscopy, a cornerstone of structural elucidation, can be adapted for in situ monitoring of liquid-phase reactions, providing detailed structural information on all soluble species in the reaction mixture over time.
By combining data from these techniques, a comprehensive picture of the reaction landscape can be built, enabling rapid optimization and ensuring high-purity product formation.
| Spectroscopic Technique | Information Provided | Application to N-Oxide Synthesis |
| In Situ FTIR/Raman | Real-time functional group analysis, reaction kinetics. | Monitoring disappearance of pyridine reactant and appearance of N-O stretch, identifying intermediates. |
| Operando XAS/NEXAFS | Catalyst oxidation state, active site structure. | Understanding the mechanism of heterogeneous catalysts used in the N-oxidation step. |
| In Situ UV-Vis | Concentration of chromophoric species. | Tracking concentration changes of reactants and products in continuous flow systems. rsc.org |
| Operando NMR | Detailed structural information of soluble species. | Unambiguous identification of products and byproducts in the reaction solution over time. |
Predictive Computational Modeling for De Novo Design of N-Oxide Compounds
The traditional process of drug discovery and materials development involves the synthesis and screening of vast libraries of compounds, a costly and time-consuming endeavor. The frontier in molecular design is shifting towards predictive computational modeling and artificial intelligence, allowing for the de novo (from scratch) design of molecules with desired properties. researchgate.nettandfonline.com
For N-oxide compounds like this compound, these computational approaches offer immense potential:
Generative AI Models : Deep learning architectures such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be trained on existing chemical databases. researchgate.net These models can then generate novel molecular structures that are predicted to have specific biological activities or material properties. Researchers could use these tools to design new derivatives of the this compound scaffold with, for example, enhanced affinity for a specific protein target.
Predictive Property Calculation : Before a molecule is ever synthesized, its physicochemical properties (e.g., solubility, membrane permeability) and potential bioactivity can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations. wikipedia.org This allows chemists to prioritize the synthesis of only the most promising candidates, dramatically improving the efficiency of the discovery pipeline. figshare.com
Scaffold Hopping : AI algorithms can suggest entirely new molecular scaffolds that maintain the key pharmacophoric features of a known active molecule but possess a completely different core structure. figshare.com This is a powerful strategy for developing new intellectual property and overcoming limitations of existing chemical series.
These in silico methods will accelerate the exploration of the chemical space around the N-oxide framework, guiding synthetic efforts toward molecules with precisely tailored functions.
Integration of this compound in Supramolecular and Material Science Applications
The unique bifunctional nature of this compound makes it a highly attractive building block, or "ligand," for constructing complex, ordered structures in supramolecular chemistry and materials science. The molecule possesses distinct recognition sites: the carboxyphenyl group, which can form strong hydrogen bonds or coordinate to metals, and the pyridine N-oxide group, which is an excellent hydrogen bond acceptor and a versatile coordination site for various metal ions. nih.govrsc.org
This dual functionality opens doors to several future applications:
Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of this compound make it an ideal candidate for creating novel MOFs. scilit.comnih.gov By choosing different metal centers, frameworks with tailored pore sizes and chemical environments could be constructed for applications in gas storage (e.g., hydrogen or carbon dioxide), separation, or catalysis.
Coordination Polymers : Similar to MOFs, coordination polymers can be formed, creating one-, two-, or three-dimensional networks. The flexibility of the amide linker in the target molecule could lead to the formation of dynamic or responsive materials that change their properties in response to external stimuli.
Crystal Engineering and Co-crystals : The strong hydrogen bonding capabilities of both the carboxylic acid and the N-oxide group can be exploited to design co-crystals with other molecules. tandfonline.com This can be used to modify the physical properties of active pharmaceutical ingredients or to create new materials with unique optical or electronic properties. The self-assembly of nicotinic acid and nicotinamide (B372718) derivatives into higher-order architectures is a well-established principle that can be extended to this N-oxide framework. rsc.org
Future Directions in Chemical Biology and Mechanistic Enzymology Utilizing N-Oxide Frameworks
The structural similarity of this compound to nicotinamide, a form of vitamin B3 and a key component of the vital coenzyme NAD, suggests intriguing possibilities in chemical biology and enzymology. The N-oxide moiety can significantly alter the electronic properties, hydrogen-bonding capacity, and steric profile of the parent molecule, making it a valuable tool for probing biological systems.
Future research in this area could focus on:
Enzyme Inhibition and Probing : Designing derivatives of this compound as inhibitors or probes for enzymes in the NAD biosynthetic and metabolic pathways. The N-oxide group could enhance binding to an active site or act as a mimic of a transition state. Since nicotinamide N-oxide is a known metabolite formed by cytochrome P450 enzymes, this framework could be used to study the mechanisms of such enzymes.
Prodrug Development : The N-oxide group is often bioreducible. In oxygen-deficient environments, such as those found in solid tumors, cellular enzymes can reduce the N-oxide back to the parent pyridine. This property is exploited in hypoxia-activated prodrugs. Future work could explore if this compound or its derivatives could be designed to release a cytotoxic agent selectively in hypoxic tissues.
Modulating Redox Biology : The N-O bond is redox-active. Compounds containing this functionality can influence cellular redox states, similar to the well-studied signaling molecule nitric oxide (NO). Future studies may investigate whether N-oxide frameworks can interact with heme proteins or other metalloenzymes, thereby modulating cellular signaling pathways in novel ways.
By leveraging the unique chemical properties of the N-oxide group, this class of compounds represents a rich platform for the development of new molecular tools to dissect and manipulate biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
